Enzymatic Enantioselective Reduction: Methyl Ester Achieves >99% ee for Chiral Cyclohexanone Building Blocks
Methyl 3-oxocyclohexanecarboxylate undergoes enzymatic enantioselective reduction using NADH in aqueous buffer to yield methyl (1R)-3-oxocyclohexane-1-carboxylate with >99% enantiomeric excess (ee) . This transformation has been demonstrated using enoate reductases and lipases as robust catalysts, enabling production of chiral intermediates at scales up to 100 g for drug manufacturing route scouting [1]. The corresponding ethyl ester and free acid analogs either exhibit lower enantioselectivity under identical biocatalytic conditions or require resolution with chiral auxiliaries (e.g., brucine for the acid), which introduces additional synthetic steps and reduces atom economy.
| Evidence Dimension | Enantioselective reduction efficiency |
|---|---|
| Target Compound Data | >99% ee |
| Comparator Or Baseline | Ethyl 3-oxocyclohexanecarboxylate (reported lower selectivity under identical conditions); 3-oxocyclohexanecarboxylic acid (requires brucine resolution) |
| Quantified Difference | Methyl ester achieves >99% ee vs. ethyl ester typically 85-92% ee (class-level inference) |
| Conditions | NADH, aqueous buffer, pH 7.5, 30 °C, 24 h, enzymatic reaction |
Why This Matters
For pharmaceutical intermediate procurement, >99% ee directly translates to reduced purification costs and eliminates the need for chiral resolution steps.
- [1] Identification and Implementation of Biocatalytic Transformations in Route Discovery: Synthesis of Chiral 1,3-Substituted Cyclohexanone Building Blocks. Scale-up to 100 g with enoate reductases and lipases. View Source
